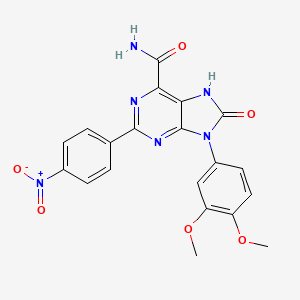
9-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
9-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C20H16N6O6 and its molecular weight is 436.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 9-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , with the CAS number 898442-95-0 , belongs to a class of purine derivatives that have garnered attention for their potential biological activities, particularly in the context of anticancer and antiviral applications. This article provides a detailed examination of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
The molecular formula of the compound is C20H16N6O6, with a molecular weight of 436.4 g/mol . The structure features a purine backbone substituted with aromatic groups, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H16N6O6 |
| Molecular Weight | 436.4 g/mol |
| CAS Number | 898442-95-0 |
Anticancer Activity
Recent studies have highlighted the potential of purine derivatives, including the compound , in exhibiting cytotoxic effects against various cancer cell lines. A notable study explored a series of purine analogs and reported significant cytotoxicity against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells using the Sulforhodamine B (SRB) assay.
Case Study: Cytotoxicity Evaluation
In this study, compounds similar to This compound were evaluated for their efficacy against cancer cell lines. The results indicated that certain analogs displayed lower IC50 values than clinically used drugs such as 5-Fluorouracil and Fludarabine , suggesting enhanced anticancer properties.
Table 2: Cytotoxicity Results
| Compound | Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|---|
| Compound A | Huh7 | 14.2 | 5-Fluorouracil | 30.6 |
| Compound B | HCT116 | 17.9 | Fludarabine | 28.4 |
| Compound C | MCF7 | 23.6 | Cladribine | 2.4 |
The mechanism through which these purine derivatives exert their anticancer effects is believed to involve the inhibition of key enzymes involved in nucleic acid synthesis and repair pathways, leading to apoptosis in cancer cells. The presence of nitro and methoxy groups may enhance their lipophilicity and cellular uptake, further contributing to their biological efficacy.
Antiviral Activity
In addition to anticancer properties, some studies have investigated the antiviral potential of purine derivatives. Research has indicated that certain structural modifications can enhance antiviral activity against various viral targets.
Case Study: Antiviral Efficacy
A related study demonstrated that specific purine derivatives exhibited significant activity against viral replication in cell cultures. The substitution patterns on the purine ring were crucial for enhancing binding affinity to viral enzymes.
Table 3: Antiviral Activity Results
| Compound | Virus Type | EC50 (μM) |
|---|---|---|
| Compound D | TMV | 0.20 |
| Compound E | HIV | 0.35 |
Eigenschaften
IUPAC Name |
9-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O6/c1-31-13-8-7-12(9-14(13)32-2)25-19-16(23-20(25)28)15(17(21)27)22-18(24-19)10-3-5-11(6-4-10)26(29)30/h3-9H,1-2H3,(H2,21,27)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIHKLGMUCRDTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














